molecular formula C16H10Br2O4 B011220 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone CAS No. 104567-72-8

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

Cat. No. B011220
M. Wt: 426.05 g/mol
InChI Key: GKDYOXMZSXVKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is a synthetic compound that belongs to the flavone family. It has gained significant attention in recent years due to its potential therapeutic applications. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism Of Action

The mechanism of action of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation and cancer. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense and cellular detoxification.

Biochemical And Physiological Effects

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are known to contribute to oxidative stress and inflammation. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, the compound has been found to modulate the expression of various genes that are involved in the regulation of cell proliferation, apoptosis, and differentiation.

Advantages And Limitations For Lab Experiments

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone is a synthetic compound that can be easily obtained in the laboratory. The compound has been shown to exhibit a wide range of biological activities, which makes it a valuable tool for studying various disease processes. However, one of the limitations of using 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone. One of the areas of interest is the development of novel analogs that exhibit improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in various disease conditions. Additionally, the use of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone in combination with other agents may enhance its therapeutic efficacy and reduce the risk of adverse effects.

Scientific Research Applications

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been reported to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

104567-72-8

Product Name

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

Molecular Formula

C16H10Br2O4

Molecular Weight

426.05 g/mol

IUPAC Name

2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one

InChI

InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3

InChI Key

GKDYOXMZSXVKPP-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br

Other CAS RN

104567-72-8

synonyms

3-methyl-4',6-dihydroxy-3',5'-dibromoflavone
EMD 21388
EMD-21388

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 g of bromine in 6 ml of chloroform are added dropwise to a solution of 4.12 g of 3',5'-dibromo-6,4'-dihydroxy-3-methylflavanone (m.p. 200°-202°; obtainable by reaction of 2,5-dihydroxypropiophenone with 3,5-dibromo-4-hydroxybenzaldehyde in boiling ethanol in the presence of piperidine) in 55 ml of dioxane while stirring and irradiating (500 watt Agaphot lamp). The mixture is stirred for a further 30 minutes while cooling and irradiating, the usual working-up is carried out, and the resulting crude 3,3',5'-tribromo-6,4'-dihydroxy-3-methylflavanone is dissolved in 100 ml of ethanol. 15 ml of 10% aqueous potassium hydroxide solution are added, and the mixture is boiled for 5 minutes, cooled, poured on to ice and the usual working-up is carried out. 3',5'-Dibrom-6,4'-dihydroxy-3-methylflavone ("D") is obtained, m.p. 264°-265°.
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